4-(4-Hydroxyanilino)-4-oxobutanoic acid
Overview
Description
4-(4-Hydroxyanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to tyrosine , which is one of the 20 standard amino acids used by cells to synthesize proteins . It’s also related to 4-(4-hydroxyphenyl)-but-3-en-2-one, which has been shown to inhibit α-amylase and α-glucosidase .
Mode of Action
The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner . This suggests that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid might interact with its targets in a similar way, leading to changes in their activity.
Biochemical Pathways
It’s structurally similar to tyrosine , which plays a significant role in the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes .
Pharmacokinetics
It’s structurally similar to tyrosine , which is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals . Most of the collagen-derived trans-4-hydroxy-l-proline is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway .
Result of Action
The structurally similar compound, 4-(4-hydroxyphenyl)-but-3-en-2-one, has been shown to inhibit α-amylase and α-glucosidase , which could potentially lead to a decrease in the breakdown of carbohydrates and a subsequent decrease in blood glucose levels.
Action Environment
Microbial hydroxylation has been shown to be an effective method for the formation of 4-(4′-hydroxyanilino)-5-anilinophthalimide , suggesting that microbial enzymes could potentially influence the action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid.
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures, such as tyrosine, play crucial roles in various biochemical reactions . Tyrosine, for instance, is involved in the formation of proteins, enzymes, and other biomolecules . It is plausible that 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid may interact with similar biomolecules due to its structural similarity to tyrosine.
Cellular Effects
The cellular effects of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence cell function. For example, tyrosine is known to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-((4-Hydroxyphenyl)amino)-4-oxobutanoic acid is not well-studied. Compounds with similar structures, such as tyrosine, have well-understood mechanisms of action. Tyrosine, for instance, can be phosphorylated by protein kinases, which is a key step in signal transduction processes .
Metabolic Pathways
Tyrosine, a structurally similar compound, is involved in several metabolic pathways, including the phenylalanine degradation pathway .
Properties
IUPAC Name |
4-(4-hydroxyanilino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGJPSXOXNMQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345567 | |
Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62558-67-2 | |
Record name | 4-(4-Hydroxyanilino)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.